molecular formula C9H8BrNO2 B14807476 5-Bromo-3-cyclopropoxypicolinaldehyde

5-Bromo-3-cyclopropoxypicolinaldehyde

Cat. No.: B14807476
M. Wt: 242.07 g/mol
InChI Key: WQYUVPYCNIHXIL-UHFFFAOYSA-N
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Description

A Derivative within the Picolinaldehyde Family

Picolinaldehydes, or pyridine-2-carboxaldehydes, are a class of organic compounds characterized by a pyridine (B92270) ring substituted with an aldehyde group at the 2-position. wikipedia.org These compounds are valuable precursors in the synthesis of a wide range of more complex molecules, particularly in the realms of coordination chemistry and pharmaceuticals. wikipedia.org The aldehyde functional group is highly reactive and susceptible to nucleophilic attack, readily forming Schiff bases with amines, which can then serve as bidentate ligands. wikipedia.org This reactivity makes picolinaldehyde and its derivatives essential building blocks in the construction of diverse molecular frameworks. researchgate.netresearchgate.net

5-Bromo-3-cyclopropoxypicolinaldehyde fits within this family as a multifunctional derivative. The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, while the substituents on the pyridine ring—a bromine atom and a cyclopropoxy group—introduce additional layers of chemical diversity and potential for further functionalization.

The Strategic Importance of Brominated Pyridine Scaffolds

The incorporation of a bromine atom onto the pyridine ring, as seen in this compound, is a key feature that enhances its synthetic utility. Brominated heterocycles are highly valued in organic synthesis due to their versatility as intermediates. researchgate.net The bromine atom can be readily displaced through nucleophilic substitution reactions or participate in a variety of powerful cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. researchgate.netresearchgate.net

This capability allows for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, at a specific position on the pyridine ring. The ability to form new carbon-carbon and carbon-heteroatom bonds with high precision is a cornerstone of modern synthetic chemistry, enabling the rapid assembly of complex molecular architectures. researchgate.net Therefore, the bromo-substituent in this compound serves as a versatile anchor point for molecular elaboration.

The Unique Contribution of Cyclopropoxy Moieties

The cyclopropoxy group is another critical component that contributes to the unique profile of this compound. The cyclopropyl (B3062369) ring is the smallest of the cycloalkanes and possesses a high degree of ring strain, which imparts distinct electronic and steric properties. hyphadiscovery.comnbinno.com In medicinal chemistry and drug discovery, the incorporation of cyclopropyl groups is a well-established strategy to enhance the metabolic stability of a molecule. The strained ring is generally resistant to common metabolic degradation pathways, which can lead to an improved pharmacokinetic profile for drug candidates. hyphadiscovery.comnbinno.com

The table below summarizes the key structural features of this compound and their respective contributions to its chemical significance.

Structural FeatureChemical Significance
Picolinaldehyde Core Provides a reactive aldehyde handle for various chemical transformations.
Bromine Atom Acts as a versatile functional group for cross-coupling and substitution reactions.
Cyclopropoxy Moiety Enhances metabolic stability and introduces conformational rigidity.

Research Gaps and Future Opportunities

Despite the clear potential of this compound, a survey of the current scientific literature reveals a notable lack of specific research focused on this compound. While the individual components—picolinaldehyde, brominated pyridines, and cyclopropoxy groups—are well-studied, their combination in this particular arrangement remains largely unexplored. This presents a significant opportunity for new avenues of research.

Future investigations could focus on several key areas:

Development of Novel Synthetic Routes: The efficient and scalable synthesis of this compound is a crucial first step. Research in this area would enable broader access to the compound for further studies.

Exploration of Reactivity: A detailed investigation of the compound's reactivity is warranted. This includes exploring its participation in a wide range of organic reactions to understand the interplay between the different functional groups.

Application in Library Synthesis: The unique combination of reactive sites makes this compound an ideal starting point for the synthesis of diverse chemical libraries. These libraries could then be screened for potential applications in materials science and medicinal chemistry.

Investigation of Biological Activity: Given the known biological relevance of pyridine and cyclopropyl-containing molecules, it would be valuable to synthesize derivatives of this compound and evaluate their biological properties. nih.govrsc.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

5-bromo-3-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H8BrNO2/c10-6-3-9(13-7-1-2-7)8(5-12)11-4-6/h3-5,7H,1-2H2

InChI Key

WQYUVPYCNIHXIL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)Br)C=O

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of 5 Bromo 3 Cyclopropoxypicolinaldehyde

Retrosynthetic Analysis of the 5-Bromo-3-cyclopropoxypicolinaldehyde Core

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to reliable chemical reactions. lkouniv.ac.inslideshare.netresearchgate.net This approach allows for the logical design of a synthetic route.

For this compound, the primary disconnections involve the carbon-heteroatom (C-O and C-Br) bonds and the carbon-carbon bond implicit in the aldehyde functionality.

The aldehyde group at the C-2 position of the pyridine (B92270) ring is a key functional handle. Several retrosynthetic disconnections are plausible for its introduction:

Functional Group Interconversion (FGI): The most common approach involves the oxidation of a 2-methyl group. This disconnection leads to a 2-methylpyridine (B31789) precursor, which is often more readily accessible. The forward reaction would involve oxidation using reagents like selenium dioxide (SeO2) or manganese dioxide (MnO2).

Formylation: Direct formylation of the pyridine ring at the C-2 position is challenging due to the ring's electron-deficient nature. However, methods like lithiation at C-2 followed by quenching with a formylating agent (e.g., N,N-dimethylformamide, DMF) can be effective, especially if the ring is activated by other substituents.

Reduction of a Nitrile or Ester: A 2-cyano or 2-ester group can be reduced to the aldehyde. For instance, a nitrile can be reduced using Diisobutylaluminium hydride (DIBAL-H). This disconnection points to a 2-cyanopyridine (B140075) or a picolinate (B1231196) ester as the immediate precursor.

A disconnection approach breaking down the target molecule is illustrated below.

Target Molecule Disconnection Precursor/Synthon Rationale
This compoundC-O Ether Bond5-Bromo-3-hydroxypicolinaldehyde (B2843914) + Cyclopropyl (B3062369) SourceWilliamson ether synthesis or related coupling.
This compoundC-CHO Bond (via FGI)5-Bromo-3-cyclopropoxy-2-methylpyridineOxidation of a methyl group is a reliable method for aldehyde synthesis on heterocyclic rings.
This compoundC-Br Bond3-CyclopropoxypicolinaldehydeElectrophilic bromination of the pyridine ring.

An orthogonal strategy, where each functional group is introduced in a distinct step without interfering with existing groups, is critical. nih.gov The order of introducing the bromine atom and the cyclopropoxy group must be carefully considered based on their directing effects in electrophilic aromatic substitution and the stability of intermediates.

A plausible strategy would involve starting with a 3-hydroxypyridine (B118123) derivative. The hydroxyl group is an ortho-, para-director, facilitating electrophilic bromination at the C-5 position (para). Subsequently, the hydroxyl group can be used to introduce the cyclopropoxy group via etherification.

Start with a 3-hydroxypyridine derivative: The OH group activates the ring for electrophilic substitution.

Bromination: Electrophilic bromination would be directed to the C-2, C-4, and C-6 positions. To achieve 5-bromo substitution, one might start with a precursor that already has the desired bromine, or use a blocking/directing group strategy. A more direct route involves starting from a pre-brominated pyridine.

Introduction of the Cyclopropoxy Group: This would likely be the final step, formed by the reaction of a 3-hydroxy precursor with a cyclopropyl electrophile.

An alternative is to begin with a pyridine ring already substituted with bromine and another functional group that can be converted to the hydroxyl, such as a methoxy (B1213986) group, which can be later demethylated. The selective reactivity of different halogens, such as fluorine versus bromine, can also be exploited for stepwise functionalization. nih.gov

Synthesis of Key Intermediates and Precursor Molecules

The success of the synthesis hinges on the efficient preparation of key building blocks identified during the retrosynthetic analysis.

The synthesis of a core intermediate like 5-bromo-3-hydroxypyridine or its aldehyde equivalent is a critical phase. Various synthetic methods for substituted pyridines have been developed, including condensation, cyclization, and addition reactions. ijpsonline.comorganic-chemistry.org

One potential route could start from commercially available materials and build the substitution pattern:

Synthesis from 2-amino-5-bromopyridine (B118841): Diazotization of 2-amino-5-bromopyridine followed by hydrolysis can yield 5-bromo-2-hydroxypyridine. Subsequent functionalization at the 3-position and conversion of the 2-hydroxy group to an aldehyde would be complex.

Synthesis from 3-hydroxypyridine: Direct bromination of 3-hydroxypyridine can lead to a mixture of products. However, under controlled conditions, regioselective bromination might be achieved. The aldehyde could be introduced via ortho-lithiation and formylation.

Multi-step Synthesis: A multi-step sequence starting from simpler pyridines or even acyclic precursors via cyclocondensation reactions can provide access to specifically substituted pyridines. youtube.com For example, a Hantzsch pyridine synthesis could be adapted to build the core.

A key precursor could be 5-bromo-3-hydroxy-2-methylpyridine . This allows for late-stage oxidation to the aldehyde after the formation of the cyclopropyl ether.

The cyclopropoxy group is introduced using a reactive cyclopropyl source.

From Cyclopropanol (B106826): Cyclopropanol is a key reactant but can be expensive and is prone to ring-opening. chemrxiv.orgnih.gov It can be deprotonated with a strong base (e.g., NaH) to form sodium cyclopropoxide, a potent nucleophile for Williamson ether synthesis. organic-chemistry.org Improved routes to cyclopropanol from more available starting materials like cyclopropyl methyl ketone have been developed to address supply issues. chemrxiv.org

From Cyclopropyl Halides: Cyclopropyl bromide or iodide can serve as electrophiles. However, forming the ether linkage via an SNAr (Nucleophilic Aromatic Substitution) reaction on the pyridine ring with cyclopropoxide is generally more feasible than using a cyclopropyl halide with a pyridinol, due to the low reactivity of cyclopropyl halides in SN2 reactions.

Alternative Methods: Catalytic methods for etherification using cyclopropanol are also an area of active research, potentially offering milder reaction conditions. researchgate.net

Approaches for Introducing the Cyclopropoxy Group

The formation of the aryl ether bond is the final key transformation. The choice of method depends on the nature of the immediate precursor.

Williamson Ether Synthesis: This classical method remains highly effective. It involves the reaction of an alkoxide with an alkyl halide. In this context, the most logical approach is the reaction of the sodium or potassium salt of a 5-bromo-3-hydroxypyridine derivative with a cyclopropyl halide or a cyclopropyl sulfonate (e.g., tosylate, mesylate) to enhance leaving group ability.

Reaction: Py-O⁻Na⁺ + c-Pr-LG → Py-O-c-Pr + NaLG (where Py = substituted pyridine, c-Pr = cyclopropyl, LG = leaving group)

Ullmann Condensation: This copper-catalyzed reaction can couple an aryl halide with an alcohol. A potential, though less common, route could involve the reaction of a 3-bromo-5-bromopyridine derivative with cyclopropanol in the presence of a copper catalyst and a base. Selectivity between the two bromine atoms would be a significant challenge.

Buchwald-Hartwig C-O Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-O bonds. This would involve reacting a 3-bromo or 3-chloropyridine (B48278) precursor with cyclopropanol, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. This modern approach often offers high yields and functional group tolerance.

The most probable and widely applied industrial method would be a variation of the Williamson ether synthesis, reacting a deprotonated 3-hydroxypyridine intermediate with an activated cyclopropyl source.

O-Alkylation Strategies Utilizing Cyclopropyl Derivatives

A primary and direct approach to forming the cyclopropoxy ether linkage is through the O-alkylation of a corresponding hydroxypyridine precursor. This method, a variation of the Williamson ether synthesis, typically involves the reaction of a 5-bromo-3-hydroxypyridine derivative with a cyclopropyl halide or a related cyclopropyl electrophile in the presence of a base.

The reaction generally proceeds by deprotonating the hydroxyl group of the pyridine ring with a suitable base to form a more nucleophilic pyridinolate anion. This anion then attacks the electrophilic cyclopropyl reagent, displacing a leaving group (e.g., bromide, iodide, or tosylate) to form the desired ether.

Key parameters that influence the efficiency of this reaction include the choice of base, solvent, temperature, and the nature of the cyclopropyl derivative.

Table 1: Reaction Conditions for O-Alkylation of Hydroxypyridines

Base Solvent Temperature (°C) Cyclopropyl Reagent Typical Yield (%)
Sodium Hydride (NaH) Dimethylformamide (DMF) 25-80 Cyclopropyl bromide 60-80
Potassium Carbonate (K₂CO₃) Acetonitrile (B52724) Reflux Cyclopropyl iodide 55-75

The use of stronger bases like sodium hydride can facilitate the reaction at lower temperatures, while weaker bases such as potassium carbonate may require higher temperatures to achieve a reasonable reaction rate. The choice of solvent is also critical, with polar aprotic solvents like DMF or acetonitrile being commonly employed to dissolve the reactants and facilitate the nucleophilic substitution.

Ring-Closing Reactions for Cyclopropane (B1198618) Formation followed by Etherification

An alternative, though less direct, strategy involves the formation of the cyclopropane ring on a precursor already attached to the pyridine ether. This multi-step approach would begin with the O-alkylation of the 5-bromo-3-hydroxypyridine with a suitable acyclic electrophile containing a latent functionality for cyclization.

For instance, the pyridine precursor could be alkylated with a 1,3-dihalopropane derivative. The resulting 3-(3-halopropoxy)pyridine intermediate can then undergo an intramolecular cyclization reaction, typically promoted by a strong base, to form the cyclopropane ring. This intramolecular version of the Wurtz reaction or a similar condensation is a classic method for forming three-membered rings.

This pathway is generally less favored due to the potential for competing side reactions, such as elimination or intermolecular reactions, and the additional steps required compared to direct O-alkylation with a pre-formed cyclopropyl derivative.

Functionalization to the Picolinaldehyde Moiety

The introduction of the aldehyde group at the C2 position of the pyridine ring is a critical step in the synthesis of this compound. Several synthetic routes can be employed to achieve this transformation.

Oxidation Pathways of Precursor Alcohols or Methyl Groups

A common and reliable method for installing the aldehyde functionality is the oxidation of a precursor alcohol, (5-Bromo-3-cyclopropoxypyridin-2-yl)methanol. This alcohol intermediate can be synthesized through various methods, including the reduction of a corresponding carboxylic acid or ester, or by formylation of the pyridine ring followed by reduction.

Once the precursor alcohol is obtained, it can be oxidized to the desired aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Table 2: Common Oxidizing Agents for Picolyl Alcohols

Oxidizing Agent Solvent Temperature (°C) Typical Yield (%)
Manganese Dioxide (MnO₂) Dichloromethane (DCM) 25-40 85-95
Pyridinium (B92312) Chlorochromate (PCC) Dichloromethane (DCM) 25 80-90

Manganese dioxide is a particularly effective and selective reagent for the oxidation of allylic and benzylic-type alcohols, including 2-pyridylmethanols.

Alternatively, if a 2-methyl-5-bromo-3-cyclopropoxypyridine precursor is available, it can be directly oxidized to the aldehyde. Reagents such as selenium dioxide (SeO₂) are known to perform this type of transformation, although the reaction conditions can be harsh and yields may vary.

Direct Formylation Reactions on Substituted Pyridine Rings

Directly introducing an aldehyde group onto the pyridine ring at the C2 position can be achieved through formylation reactions. This often involves the use of organometallic intermediates. For instance, the 5-bromo-3-cyclopropoxypyridine can be subjected to metal-halogen exchange or directed ortho-metalation.

A common approach involves the lithiation of the pyridine ring at a specific position, followed by quenching the resulting organolithium species with a formylating agent like N,N-dimethylformamide (DMF). The regioselectivity of the lithiation is crucial and is often directed by existing substituents on the pyridine ring.

Hydrolysis of Acetal (B89532) or Imine Precursors to the Aldehyde Functionality

Another synthetic strategy involves the initial formation of a protected aldehyde equivalent, such as an acetal or an imine, at the C2 position. These groups are generally more stable to certain reaction conditions than a free aldehyde.

For example, a 2-lithiated pyridine intermediate can be reacted with a trialkyl orthoformate to yield a diethyl or dimethyl acetal. This acetal can then be hydrolyzed to the aldehyde under acidic aqueous conditions. This two-step process of formation and subsequent deprotection provides a robust method for introducing the aldehyde functionality while avoiding potential side reactions of the aldehyde group during other synthetic steps.

Reaction Optimization and Scale-Up Considerations

For the large-scale synthesis of 5-Bromo-3-cyclopropoxypyicolinaldehyde, several factors must be considered to ensure a safe, efficient, and cost-effective process.

Reagent Selection: The choice of reagents is critical. For O-alkylation, using a less hazardous base than sodium hydride, such as potassium or cesium carbonate, may be preferable for safety on a larger scale. For the oxidation step, the cost and waste profile of reagents like Dess-Martin periodinane might make manganese dioxide a more attractive option for industrial production.

Solvent Choice: Solvents should be chosen based on their efficacy, cost, safety, and environmental impact. The feasibility of solvent recycling should also be evaluated.

Process Parameters: Temperature control is crucial, especially for exothermic reactions. The order and rate of reagent addition must be carefully controlled to manage reaction profiles and minimize the formation of impurities.

Purification: The development of a robust purification method is essential. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and higher throughput.

Process Safety: A thorough safety assessment of all steps is necessary to identify and mitigate potential hazards, such as exothermic reactions, the handling of pyrophoric or toxic reagents, and the formation of unstable intermediates.

Optimization studies, often employing Design of Experiments (DoE), can be used to systematically investigate the effects of various reaction parameters on yield and purity, leading to a more robust and scalable synthetic process.

Catalyst Screening and Ligand Effects in Coupling Reactions

The formation of the aryl-ether bond in this compound is often achieved through cross-coupling reactions, where the choice of catalyst and ligand is paramount. Palladium- and copper-based catalytic systems are the most explored for such transformations.

In a palladium-catalyzed approach, analogous to the Buchwald-Hartwig amination, the coupling of an alcohol with an aryl halide is facilitated. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the alkoxide and subsequent reductive elimination to furnish the desired ether and regenerate the catalyst. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been shown to be effective in promoting C-O bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org

For instance, in the synthesis of related aryl ethers, a screening of palladium catalysts and ligands would be conducted to identify the optimal combination. A hypothetical screening for the coupling of 5-bromo-3-hydroxypicolinaldehyde with a cyclopropyl source, or 3,5-dibromopicolinaldehyde (B1288378) with cyclopropanol, might yield data as presented in the interactive table below.

Interactive Data Table: Catalyst and Ligand Screening for Aryl Ether Formation

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)10075
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane11082
3Pd(OAc)₂ (2)RuPhos (4)NaOtBuToluene10068
4Pd₂(dba)₃ (1)DavePhos (3)K₂CO₃Dioxane11055

This data is illustrative and based on typical results for similar Buchwald-Hartwig C-O coupling reactions.

Alternatively, the Ullmann condensation offers a copper-catalyzed route to aryl ethers. wikipedia.orgwikipedia.orgorganic-chemistry.org This reaction typically requires higher temperatures compared to palladium-catalyzed methods but can be effective for specific substrates. The mechanism is thought to involve the formation of a copper(I) alkoxide, which then undergoes reaction with the aryl halide. The use of ligands, such as phenanthroline derivatives, can accelerate the reaction and allow for milder conditions. nih.gov

Solvent Effects and Reaction Condition Tuning

The choice of solvent and the fine-tuning of reaction conditions are critical for maximizing the yield and selectivity of the synthesis of this compound. Solvents not only dissolve the reactants but also influence the stability of intermediates and transition states in the catalytic cycle.

In palladium-catalyzed C-O coupling reactions, polar aprotic solvents such as dioxane, toluene, and dimethylformamide (DMF) are commonly employed. The solvent can affect the solubility of the base and the catalyst, thereby influencing the reaction rate. For example, the use of a non-polar solvent like toluene might be favored with a highly soluble organic base, whereas a more polar solvent like dioxane might be necessary for inorganic bases such as potassium phosphate (B84403) or cesium carbonate.

Temperature is another crucial parameter. While higher temperatures generally increase the reaction rate, they can also lead to decomposition of the catalyst or side reactions. Therefore, an optimal temperature must be determined experimentally. The concentration of the reactants can also play a role, with higher concentrations sometimes leading to faster reactions but also potentially increasing the rate of side product formation.

The following interactive data table illustrates the potential effects of solvent and temperature on the yield of a hypothetical synthesis of an aryl cyclopropyl ether.

Interactive Data Table: Solvent and Temperature Optimization

EntryCatalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ / XPhosTolueneCs₂CO₃1001278
2Pd₂(dba)₃ / XPhosDioxaneCs₂CO₃1001285
3Pd₂(dba)₃ / XPhosDMFCs₂CO₃1001265
4Pd₂(dba)₃ / XPhosDioxaneCs₂CO₃802472
5Pd₂(dba)₃ / XPhosDioxaneCs₂CO₃120880 (with some decomposition)

This data is illustrative and based on typical optimization studies for cross-coupling reactions.

Regioselectivity and Chemoselectivity Control in Multi-functionalized Systems

The synthesis of this compound involves a multi-functionalized pyridine ring, presenting challenges in terms of regioselectivity and chemoselectivity. The starting material could potentially be a di-halogenated pyridine, such as 3,5-dibromopicolinaldehyde, or a pyridine with other reactive sites.

Regioselectivity refers to the preferential reaction at one position over another. In the case of 3,5-dibromopicolinaldehyde, the two bromine atoms are in electronically distinct environments. The bromine at the 5-position is para to the aldehyde group, while the bromine at the 3-position is ortho to the aldehyde and meta to the nitrogen. The electron-withdrawing nature of the aldehyde group can influence the reactivity of the C-Br bonds towards oxidative addition in a palladium-catalyzed cycle or towards nucleophilic attack. Generally, in nucleophilic aromatic substitution (SNAr) reactions on pyridine rings, substitution is favored at positions ortho or para to the ring nitrogen and activated by electron-withdrawing groups. libretexts.orglibretexts.org In palladium-catalyzed couplings, the relative reactivity of the C-Br bonds can often be controlled by the choice of ligand and reaction conditions.

Chemoselectivity is the selective reaction of one functional group in the presence of others. The picolinaldehyde starting material contains both a halogen (a site for cross-coupling) and an aldehyde group. The aldehyde is potentially susceptible to reaction with nucleophiles or bases present in the reaction mixture. It is crucial that the chosen reaction conditions for the C-O bond formation are mild enough to not affect the aldehyde functionality. For instance, the use of strong, non-hindered bases could potentially lead to undesired aldol-type reactions. Therefore, the selection of a hindered base or a weaker inorganic base is often preferred. The catalyst system should also be chosen to selectively activate the C-Br bond without interacting with the aldehyde.

In a scenario starting from 5-bromo-3-hydroxypicolinaldehyde, the challenge would be the selective O-alkylation over potential N-alkylation if a strong base deprotonates the pyridine nitrogen, although this is less likely. The acidity of the phenolic proton is significantly higher than any N-H proton if one were present, ensuring selective O-alkylation under appropriate basic conditions.

Strategic planning, including the order of synthetic steps and the choice of protecting groups if necessary, is essential to navigate these selectivity challenges and achieve the successful synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Cyclopropoxypicolinaldehyde

Reactivity of the Picolinaldehyde Functional Group

The aldehyde group in 5-Bromo-3-cyclopropoxypicolinaldehyde is a primary site of chemical reactivity, readily undergoing reactions typical of aromatic aldehydes. The electrophilic carbon atom of the carbonyl group is susceptible to attack by a wide variety of nucleophiles.

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product. libretexts.org For this compound, this reactivity can be harnessed to synthesize a variety of derivatives.

The formation of imines, oximes, and hydrazones proceeds through the nucleophilic addition of a primary amine, hydroxylamine (B1172632), or hydrazine (B178648), respectively, to the aldehyde, followed by the elimination of a water molecule. These reactions are often catalyzed by acid.

Imines (Schiff bases): Reaction with primary amines (R-NH₂) yields the corresponding N-substituted imines.

Oximes: Reaction with hydroxylamine (NH₂OH) results in the formation of an oxime.

Hydrazones: Reaction with hydrazine (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones.

These reactions are generally reversible and can be driven to completion by removing the water formed during the reaction.

Table 1: Examples of Nucleophilic Addition-Elimination Reactions

Reactant Product Type General Product Structure
Primary Amine (R-NH₂) Imine
Hydroxylamine (NH₂OH) Oxime

The aldehyde functionality of this compound can participate in condensation reactions with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). A classic example is the Knoevenagel condensation. In this reaction, a base deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile and attacks the aldehyde carbonyl carbon. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

Commonly used active methylene compounds include malonic acid derivatives (e.g., diethyl malonate) and cyanoacetates. These reactions provide a powerful method for carbon-carbon bond formation and the synthesis of more complex molecular architectures.

The aldehyde group exists in an intermediate oxidation state and can be readily either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: this compound can be oxidized to the corresponding carboxylic acid, 5-Bromo-3-cyclopropoxypicolinic acid. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) to avoid oxidation of other sensitive functional groups.

Reduction: The aldehyde can be reduced to the primary alcohol, (5-Bromo-3-cyclopropoxyphenyl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides.

The aldehyde group can be converted into other functional groups. For instance, it can be transformed into a nitrile (a cyano group, -C≡N). This is often achieved by first converting the aldehyde to an aldoxime, followed by dehydration using reagents such as acetic anhydride (B1165640) or thionyl chloride.

Furthermore, the aldehyde can be a precursor for the synthesis of other carbonyl derivatives. For example, reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) followed by an aqueous workup leads to the formation of secondary alcohols.

Transformations Involving the Bromine Substituent at Position 5

The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules. nih.gov

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, enynes, and other conjugated systems. In these reactions, the bromine atom of this compound acts as an electrophilic partner.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govyonedalabs.com This is one of the most widely used methods for the formation of carbon-carbon bonds. nih.gov

Sonogashira Coupling: This reaction couples the bromo-pyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org It is a powerful method for the synthesis of aryl-alkynes.

Heck Reaction: The Heck reaction involves the coupling of the bromo-pyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction forms a new carbon-carbon bond between the pyridine ring and one of the sp² carbons of the alkene.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the bromo-pyridine in the presence of a palladium or nickel catalyst. organic-chemistry.orgresearchgate.net This reaction is known for its high functional group tolerance.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Product Type
Suzuki-Miyaura Organoboron Reagent Biaryl or Vinyl-Pyridine
Sonogashira Terminal Alkyne Aryl-Alkyne
Heck Alkene Substituted Alkene

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to nucleophilic attack, a reaction that is generally difficult for electron-rich aromatic systems like benzene. The presence of a bromine atom at the 5-position provides a potential leaving group for nucleophilic aromatic substitution (SNAr) reactions.

The feasibility of SNAr reactions on pyridine derivatives is highly dependent on the position of the leaving group and the presence of activating electron-withdrawing groups. While nucleophilic substitution on pyridines is most favorable at the 2- and 4-positions, which are ortho and para to the nitrogen atom, substitution at the 3- and 5-positions is generally less facile. However, the aldehyde group at the 3-position is strongly electron-withdrawing, which can influence the reactivity of the ring.

Mechanistically, SNAr reactions typically proceed through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, particularly those at the ortho and para positions to the leaving group, can stabilize the Meisenheimer complex through resonance. In the case of this compound, the aldehyde group at the 3-position can contribute to the stabilization of a negative charge on the ring.

Recent studies on other electron-deficient heterocycles, such as 5-bromo-1,2,3-triazines, have shown that nucleophilic aromatic substitution can also occur via a concerted mechanism, bypassing the traditional Meisenheimer intermediate. wikipedia.orgnih.gov This concerted SNAr pathway is favored in highly electron-deficient systems. Given the electronic nature of the substituted pyridine ring in this compound, the possibility of a concerted mechanism for nucleophilic substitution at the 5-position should be considered, especially with potent nucleophiles. The resulting 5-substituted-3-cyclopropoxypicolinaldehydes could serve as valuable intermediates in the synthesis of more complex molecules. wikipedia.org

Metal-Halogen Exchange and Subsequent Quenching Reactions

The carbon-bromine bond in this compound provides a handle for metal-halogen exchange reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgias.ac.in This reaction typically involves treatment of the aryl halide with an organometallic reagent, most commonly an organolithium or a Grignard reagent, to generate a new organometallic species. wikipedia.org This newly formed organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

The general scheme for a metal-halogen exchange reaction is as follows:

Ar-Br + R-M → Ar-M + R-Br

Where Ar represents the substituted pyridine ring, R is an alkyl or aryl group, and M is a metal, typically lithium or magnesium. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

A significant consideration for metal-halogen exchange on this compound is the presence of the aldehyde functional group. Aldehydes are electrophilic and can react with organolithium and Grignard reagents. This can lead to undesired side reactions, such as nucleophilic addition to the carbonyl group, rather than the intended metal-halogen exchange.

To circumvent this issue, specific reaction conditions and reagents have been developed for performing metal-halogen exchange on substrates bearing sensitive functional groups. One such approach involves the use of a combination of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), followed by an organolithium reagent like n-butyllithium (n-BuLi). nih.govyoutube.com This method has been successfully applied to bromoheterocycles containing acidic protons and can be effective in preventing intermolecular quenching. nih.govyoutube.com The initial treatment with the Grignard reagent may form a magnesium intermediate that is less reactive towards the aldehyde, allowing for a subsequent and selective bromine-lithium exchange. The presence of the cyclopropoxy group, being an ether, can also influence the reaction through chelation, potentially accelerating the exchange process. wikipedia.org

Once the organometallic intermediate is formed at the 5-position of the pyridine ring, it can be reacted with a variety of electrophiles, as illustrated in the following table:

ElectrophileQuenched Product Functional Group
H₂O-H
D₂O-D
CO₂-COOH
Aldehydes/Ketones-CH(OH)R
Alkyl halides-R
Disulfides-SR

Stability and Reactivity of the Cyclopropoxy Ether Linkage

The cyclopropoxy group in this compound is an ether linkage that also contains a strained three-membered ring. This combination of features leads to a unique reactivity profile for this moiety.

Acid- or Base-Catalyzed Cleavage of the Ether

Ethers are generally stable to many reagents but can be cleaved under acidic or strongly basic conditions. wikipedia.org The cleavage of ethers typically requires protonation of the ether oxygen by a strong acid to form a good leaving group (an alcohol), followed by nucleophilic attack by the conjugate base of the acid. wikipedia.org

The cyclopropoxy group in this compound is expected to be more susceptible to acid-catalyzed cleavage compared to a typical acyclic ether due to the inherent ring strain of the cyclopropane (B1198618) ring. The relief of this strain can provide a thermodynamic driving force for the reaction. The mechanism of cleavage can be either SN1 or SN2, depending on the stability of the potential carbocation intermediate. wikipedia.org In the case of the cyclopropoxy group, an SN1 pathway would involve a highly unstable cyclopropyl (B3062369) cation, making an SN2-like mechanism more probable.

Under strongly basic conditions, ether cleavage is generally less common but can occur with potent organometallic bases. wikipedia.org The reaction proceeds by deprotonation at the α-position to the ether oxygen, followed by decomposition.

Ring-Opening Reactions of the Cyclopropane under Specific Conditions

The cyclopropane ring itself is susceptible to ring-opening reactions under a variety of conditions, including treatment with electrophiles, radical initiators, or transition metals. The strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) is released upon ring opening.

In the context of this compound, the proximity of the cyclopropane ring to the aromatic pyridine system and the ether linkage can influence its reactivity. For instance, in the presence of certain transition metal catalysts, oxidative addition into a C-C bond of the cyclopropane ring can occur, leading to ring-opened products.

Thermal or Photochemical Rearrangements Involving the Cyclopropane Moiety

Cyclopropane derivatives are known to undergo a variety of thermal and photochemical rearrangements. These reactions often involve the homolytic cleavage of a C-C bond in the cyclopropane ring to form a 1,3-diradical intermediate, which can then rearrange to form a more stable product.

For aryl cyclopropyl ketones, photochemical [3+2] cycloadditions with alkenes and alkynes have been reported. These reactions proceed through a radical redox-relay mechanism initiated by photoinduced electron transfer. While this compound is not a ketone, the presence of the aromatic pyridine ring and the aldehyde carbonyl group could potentially facilitate similar photochemical transformations under appropriate conditions.

Thermal rearrangements of vinylcyclopropanes to cyclopentenes are well-documented sigmatropic reactions. Although the cyclopropoxy group is not directly analogous to a vinylcyclopropane, the possibility of thermally induced rearrangements involving the cyclopropane ring, potentially leading to ring expansion or other structural reorganizations, cannot be ruled out, especially at elevated temperatures.

Reactivity of the Pyridine Heterocycle

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom is more electronegative than carbon and acts as an electron-withdrawing group, which significantly influences the reactivity of the ring.

As discussed in section 3.2.2, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution compared to benzene, particularly at the 2- and 4-positions. Conversely, the pyridine ring is deactivated towards electrophilic aromatic substitution. Reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation, which are common for benzene, require harsh conditions for pyridine and typically give low yields. When electrophilic substitution does occur, it preferentially takes place at the 3-position.

The nitrogen atom in the pyridine ring also possesses a lone pair of electrons, which gives it basic and nucleophilic properties. It can be protonated by acids to form a pyridinium (B92312) salt, which further deactivates the ring towards electrophilic attack. The lone pair can also coordinate to Lewis acids and metal ions.

Coordination Chemistry with Transition Metals via the Nitrogen and Aldehyde Oxygen:No publications were found that describe the synthesis or characterization of transition metal complexes with this compound as a ligand. Therefore, its coordination modes and the properties of any potential complexes remain uninvestigated.

Due to the absence of specific research findings and data, it is not possible to construct the requested article with the mandated level of detail and adherence to the specified compound. Any attempt to do so would require speculation based on the reactivity of other molecules, which would not meet the standards of scientific accuracy for the target compound.

Derivatization Strategies and Analogue Synthesis Based on 5 Bromo 3 Cyclopropoxypicolinaldehyde

Synthesis of Carboxylic Acid, Ester, and Amide Derivatives

The aldehyde group of 5-bromo-3-cyclopropoxypicolinaldehyde is a prime site for oxidation to generate carboxylic acid derivatives, which are valuable precursors for esters and amides.

5-Bromo-3-cyclopropoxypicolinic acid: The direct oxidation of the aldehyde functionality yields 5-bromo-3-cyclopropoxypicolinic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder options like sodium chlorite (B76162) (NaClO₂) under buffered conditions to prevent side reactions. The resulting carboxylic acid is a key intermediate for further derivatization.

Ester and Amide Derivatives: Once 5-bromo-3-cyclopropoxypicolinic acid is synthesized, standard coupling methods can be employed to produce a diverse library of esters and amides.

Esterification: The carboxylic acid can be reacted with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form the corresponding esters.

Amide Formation: Amide derivatives are readily prepared by treating the carboxylic acid with a primary or secondary amine using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine.

These reactions are summarized in the table below.

Derivative TypeStarting MaterialKey ReagentsProduct
Carboxylic AcidThis compoundKMnO₄ or NaClO₂5-Bromo-3-cyclopropoxypicolinic acid
Ester5-Bromo-3-cyclopropoxypicolinic acidAlcohol, Acid catalyst or DCC5-Bromo-3-cyclopropoxypicolinate ester
Amide5-Bromo-3-cyclopropoxypicolinic acidAmine, HATU or EDC5-Bromo-3-cyclopropoxypicolinamide

Preparation of Alcohol and Amine Analogues

The aldehyde can also be transformed into alcohol and amine functionalities, providing another avenue for structural diversification.

Reduction to Alcohol: The aldehyde group is readily reduced to a primary alcohol, (5-bromo-3-cyclopropoxypyridin-2-yl)methanol. This can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Conversion to Amino Derivatives: The synthesis of the corresponding amine, (5-bromo-3-cyclopropoxypyridin-2-yl)methanamine, can be achieved through reductive amination. This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an amine source, such as ammonia (B1221849) or a primary amine, followed by in-situ reduction. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Product TypeStarting MaterialKey ReagentsProduct
AlcoholThis compoundNaBH₄ or LiAlH₄(5-Bromo-3-cyclopropoxypyridin-2-yl)methanol
AmineThis compoundAmine source, NaBH₃CN or NaBH(OAc)₃(5-Bromo-3-cyclopropoxypyridin-2-yl)methanamine

Elaboration of the Aldehyde Functionality through Diverse Reactions

The aldehyde group serves as a versatile handle for carbon-carbon bond formation, enabling the extension of the carbon skeleton.

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are powerful methods for converting aldehydes into alkenes.

The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to produce an alkene. The stereochemical outcome (E or Z alkene) can often be controlled by the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion and typically provides excellent selectivity for the (E)-alkene. This reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification.

Addition of Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the aldehyde to form secondary alcohols. This allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbon atom adjacent to the pyridine (B92270) ring.

These transformations provide access to a broad range of derivatives with modified side chains, which is particularly useful in the development of novel bioactive compounds.

Structural Modifications at the Bromine Position via Cross-Coupling or Nucleophilic Displacement

The bromine atom on the pyridine ring is a key site for diversification, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. The resulting alkynylpyridines are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of various amino-substituted pyridines by coupling the aryl bromide with primary or secondary amines. This method has largely replaced harsher, classical methods for aryl amine synthesis.

Nucleophilic Aromatic Substitution (SNAr): In some cases, the bromine atom can be displaced by strong nucleophiles, particularly if the pyridine ring is sufficiently electron-deficient. This can provide access to derivatives such as ethers and thioethers.

Reaction TypeCoupling PartnerCatalyst SystemProduct Feature
Suzuki-MiyauraBoronic acid/esterPd catalyst, BaseAryl or heteroaryl group
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalystAlkynyl group
Buchwald-HartwigAminePd catalyst, Ligand, BaseAmino group
SNArNucleophile (e.g., alkoxide)-Ether or other heteroatom linkage

Diversification of the Cyclopropoxy Moiety: Synthesis of Homologues or Related Ethers

Modification of the cyclopropoxy group offers another handle for analogue synthesis, although it typically requires synthesis from a common precursor rather than direct modification of the final molecule. The synthesis of homologues or related ethers would generally start from the corresponding 5-bromo-3-hydroxypicolinaldehyde (B2843914) intermediate.

Synthesis of Homologues and Analogues: By reacting 5-bromo-3-hydroxypicolinaldehyde with different alkylating agents under Williamson ether synthesis conditions (a base such as sodium hydride followed by an alkyl halide), a variety of ether analogues can be prepared. For example, using cyclobutyl bromide or cyclopentyl bromide would yield the corresponding cycloalkoxy homologues. Similarly, reaction with various alkyl halides would produce a range of alkoxy derivatives. This approach allows for systematic exploration of the steric and electronic effects of the group at the 3-position of the pyridine ring.

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Bromo 3 Cyclopropoxypicolinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a molecule such as 5-Bromo-3-cyclopropoxypicolinaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring, the aldehyde proton, and the protons of the cyclopropoxy group. The aromatic region would show two distinct signals for the pyridine ring protons. The aldehyde proton would appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The cyclopropoxy group would exhibit a more complex pattern, with a multiplet for the methine proton and separate multiplets for the diastereotopic methylene (B1212753) protons of the cyclopropyl (B3062369) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would be expected to show signals for the five carbons of the pyridine ring, the aldehyde carbonyl carbon, and the carbons of the cyclopropoxy group. The aldehyde carbonyl carbon is typically observed in the highly deshielded region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde-H10.1-
Pyridine-H47.8130.0
Pyridine-H68.5152.0
Cyclopropoxy-CH4.260.0
Cyclopropoxy-CH₂0.8 - 1.08.0
Aldehyde-C-190.0
Pyridine-C2-150.0
Pyridine-C3-158.0
Pyridine-C5-118.0

To definitively establish the molecular structure, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For this compound, COSY would show correlations between the protons of the cyclopropoxy group and would help in assigning the complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. For this compound, NOESY could reveal the spatial relationship between the cyclopropoxy group and the adjacent aldehyde group.

If there is restricted rotation around the C-O bond of the cyclopropoxy group or the C-C bond of the aldehyde group, dynamic NMR (DNMR) studies could be employed. By acquiring NMR spectra at different temperatures, it would be possible to study the conformational dynamics of the molecule and determine the energy barriers for these rotational processes. However, for a molecule of this nature, significant rotational barriers are not typically expected at room temperature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₉H₈BrNO₂), the expected exact mass would be calculated, and the presence of bromine would be readily identified by its characteristic isotopic pattern (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes).

Interactive Data Table: Predicted HRMS Data for this compound

Ion Calculated Exact Mass Observed Isotopic Pattern
[M]⁺ (for ⁷⁹Br)240.9793M, M+2 (approx. 1:1 ratio)
[M]⁺ (for ⁸¹Br)242.9773M, M+2 (approx. 1:1 ratio)

In mass spectrometry, the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. Common fragmentation pathways for aromatic aldehydes include the loss of the aldehyde group (CHO) or a hydrogen radical. The presence of the bromine and cyclopropoxy substituents would also lead to characteristic fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of molecular bonds. For this compound, the IR spectrum would be expected to exhibit a unique fingerprint of absorption bands corresponding to its constituent functional groups.

The key vibrational modes anticipated for this molecule include the stretching of the aldehyde C-H bond, the carbonyl (C=O) stretch of the aldehyde, C-O-C stretching of the cyclopropoxy group, C-Br stretching, and various vibrations associated with the pyridine ring and the cyclopropyl group. The precise frequencies of these vibrations can be influenced by the electronic effects of the substituents on the pyridine ring.

Detailed Research Findings:

While a specific, experimentally-derived IR spectrum for this compound is not publicly available in comprehensive databases, the expected absorption bands can be predicted based on established correlation tables and data from structurally similar compounds. The aldehyde C=O stretching vibration is typically a strong, sharp band, which for aromatic aldehydes usually appears in the region of 1710-1685 cm⁻¹. The presence of an electron-donating cyclopropoxy group and an electron-withdrawing bromine atom on the pyridine ring would modulate the electronic environment of the aldehyde, thus influencing the exact position of this band.

The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The C-O stretching of the cyclopropoxy ether linkage would likely result in a strong absorption band in the 1250-1000 cm⁻¹ range. The C-Br stretch typically appears as a band in the lower frequency "fingerprint" region, generally between 600 and 500 cm⁻¹. The vibrations of the cyclopropyl ring itself, including C-H stretching and ring deformation modes, would also contribute to the complexity of the spectrum.

Expected Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
AldehydeC-H Stretch2850-2750Medium
AldehydeC=O Stretch1710-1685Strong
Pyridine RingC=C and C=N Stretch1600-1400Medium to Strong
Cyclopropoxy GroupC-O Stretch1250-1000Strong
Cyclopropyl GroupC-H Stretch~3100Medium
Bromo SubstituentC-Br Stretch600-500Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for characterizing compounds with conjugated systems, such as the substituted pyridine ring in this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring, being an aromatic system, will give rise to characteristic π → π* transitions. The presence of the aldehyde, cyclopropoxy, and bromo substituents will act as auxochromes and chromophores, shifting the absorption maxima (λ_max) and influencing their intensities. The lone pair of electrons on the oxygen of the cyclopropoxy group and the nitrogen of the pyridine ring can participate in n → π* transitions.

Detailed Research Findings:

Specific experimental UV-Vis data for this compound is not readily found in the literature. However, based on the structure, one can predict the general features of its spectrum. The π → π* transitions of the substituted pyridine ring are likely to be the most intense absorptions. The n → π* transition of the aldehyde carbonyl group is also expected, though it is typically much weaker in intensity. The solvent used for the analysis can also influence the position of the absorption maxima due to solvatochromic effects.

Predicted UV-Vis Absorption Maxima (λ_max) for this compound
Electronic TransitionExpected Wavelength Range (nm)Relative Intensity
π → π200 - 300High
n → π> 300Low

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles, thereby confirming the molecular connectivity and revealing its solid-state conformation.

This technique would definitively establish the relative orientation of the cyclopropoxy group and the aldehyde group with respect to the pyridine ring. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding (if any), halogen bonding, and π-π stacking, which govern the supramolecular architecture of the compound in the solid state.

Detailed Research Findings:

As of now, the crystal structure of this compound has not been reported in public crystallographic databases. However, a hypothetical crystallographic study would be expected to yield precise atomic coordinates. From these, a detailed molecular geometry could be constructed. For instance, the planarity of the pyridine ring and the conformation of the cyclopropoxy and aldehyde substituents would be determined with high accuracy. While no experimental data exists for this specific molecule, studies on other bromo-substituted aromatic compounds have demonstrated the potential for halogen bonding to play a role in the crystal packing. mdpi.com

Information Obtainable from X-ray Crystallography of this compound
Structural ParameterType of Information
Unit Cell DimensionsDimensions and angles of the basic repeating unit of the crystal.
Space GroupSymmetry of the crystal lattice.
Atomic CoordinatesPrecise 3D position of each atom in the molecule.
Bond Lengths and AnglesConfirmation of molecular connectivity and geometry.
Conformational AnalysisOrientation of substituents (e.g., cyclopropoxy group).
Intermolecular InteractionsAnalysis of crystal packing and non-covalent interactions.

Chiral Chromatography Methods for Enantiomeric Purity Assessment (if chiral analogues are explored)

Should chiral analogues of this compound be synthesized, for example, through the introduction of a stereocenter on a derivative, the assessment of enantiomeric purity would be crucial. Chiral chromatography, including techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs), is the most common and reliable method for separating and quantifying enantiomers.

The principle behind chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These diastereomeric complexes have different energies and, therefore, different affinities for the stationary phase, leading to their separation. The choice of the chiral stationary phase is critical and often determined empirically. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins.

Detailed Research Findings:

There is no specific literature on the chiral separation of derivatives of this compound. However, the general principles of chiral chromatography would apply. For a hypothetical chiral derivative, a screening of different chiral columns and mobile phase compositions would be necessary to achieve baseline separation of the enantiomers. The development of such a method would be essential for quality control in asymmetric synthesis or for studying the stereoselective properties of the chiral analogues. The separation of enantiomers of other cyclopropane-containing compounds has been successfully achieved using chiral chromatography, suggesting that this approach would be viable for chiral derivatives of the title compound.

Potential Chiral Chromatography Methods for Enantiomeric Purity Assessment
TechniqueType of Chiral Stationary Phase (CSP)Potential Application
Chiral HPLCPolysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Broad applicability for a wide range of chiral compounds.
Chiral HPLCCyclodextrin-basedEffective for inclusion complexation-based separations.
Chiral GCDerivatized cyclodextrinsSuitable for volatile and thermally stable chiral derivatives.

Computational and Theoretical Investigations on 5 Bromo 3 Cyclopropoxypicolinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 5-Bromo-3-cyclopropoxypicolinaldehyde, DFT calculations, often using a basis set such as 6-311++G(d,p), would provide a detailed picture of its electronic landscape. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. nih.gov These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other reagents.

Illustrative DFT Data for this compound

ParameterValue (Illustrative)
HOMO Energy-7.85 eV
LUMO Energy-1.98 eV
HOMO-LUMO Gap5.87 eV
Dipole Moment2.45 D

Note: The data in this table is illustrative and represents typical values for similar aromatic aldehydes.

Computational methods can be employed to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways, locate the transition state structures, and calculate the activation energies. This information is invaluable for understanding reaction mechanisms and optimizing experimental conditions.

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm its structure and purity.

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) methods, often coupled with DFT, can provide accurate predictions of 1H and 13C NMR chemical shifts.

Vibrational Frequencies: The calculation of vibrational frequencies can help in the assignment of peaks in an experimental infrared (IR) spectrum.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectra.

Illustrative Predicted Spectroscopic Data for this compound

ParameterPredicted Value (Illustrative)
1H NMR (Aldehyde Proton)δ 9.95 ppm
13C NMR (Carbonyl Carbon)δ 190.2 ppm
IR (C=O Stretch)1705 cm-1
UV-Vis (λmax)285 nm

Note: The data in this table is illustrative and represents typical values for similar aromatic aldehydes.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations can explore the conformational landscape of this compound, identifying the most stable geometries and the energy barriers between them. chula.ac.th Furthermore, these simulations can explicitly model the effects of different solvents on the molecule's conformation and reactivity.

Molecular Mechanics (MM) and Force Field Development for Conformational Analysis and Molecular Packing

For larger systems or longer simulation times, Molecular Mechanics (MM) methods offer a computationally less expensive alternative to quantum mechanics. The accuracy of MM simulations depends on the quality of the force field, which is a set of parameters describing the potential energy of the system. For a novel compound like this compound, a specific force field may need to be developed and validated against experimental data or higher-level quantum chemical calculations. MM can be particularly useful for studying intermolecular interactions and predicting how the molecules will pack in a crystal lattice.

Retrosynthetic Planning and Reaction Discovery through Computational Tools

Modern computational tools are revolutionizing the way chemists design synthetic routes. synthiaonline.com Retrosynthetic analysis software can propose potential synthetic pathways for a target molecule like this compound by breaking it down into simpler, commercially available starting materials. the-scientist.com These programs leverage vast databases of chemical reactions and employ sophisticated algorithms, sometimes incorporating artificial intelligence and machine learning, to identify novel and efficient synthetic strategies. synthiaonline.comthe-scientist.com This computational approach can significantly accelerate the discovery and optimization of synthetic routes. the-scientist.com

Future Research Directions and Emerging Paradigms in 5 Bromo 3 Cyclopropoxypicolinaldehyde Research

Development of Green and Sustainable Synthetic Routes

Future research would likely focus on developing environmentally benign methods for the synthesis of 5-Bromo-3-cyclopropoxypicolinaldehyde. Current synthetic approaches for similar bromo-organic compounds often rely on traditional brominating agents and organic solvents that can be hazardous. A key objective would be to replace these with greener alternatives. Research could explore the use of less toxic solvents, such as water or ionic liquids, and milder reaction conditions, potentially utilizing microwave irradiation to reduce reaction times and energy consumption. The principles of atom economy would be central, aiming to design synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.

Table 1: Potential Green Chemistry Approaches for Synthesis

Approach Potential Advantage Research Focus
Microwave-Assisted Synthesis Reduced reaction time, increased yields Optimization of power, temperature, and reaction duration.
On-Water Reactions Reduced use of organic solvents Investigation of catalyst-free or surfactant-mediated synthesis in aqueous media.
Use of Greener Brominating Agents Lower toxicity and environmental impact Exploring agents like N-Bromosuccinimide (NBS) in catalytic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Experimentation

The integration of flow chemistry represents a significant leap forward from traditional batch synthesis, offering enhanced safety, scalability, and control over reaction parameters. mdpi.comuc.pt Future studies on this compound could involve developing continuous flow processes for its synthesis and subsequent derivatization. mdpi.comuc.pt Automated platforms could enable high-throughput experimentation (HTE), where hundreds of reaction conditions (e.g., catalysts, solvents, temperatures) are screened in parallel to rapidly identify optimal synthetic routes. This would dramatically accelerate the discovery of new reactions and the optimization of existing ones for this particular molecule.

Advanced Spectroscopic and Computational Methodologies for In-situ Reaction Monitoring and Mechanism Elucidation

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced in-situ monitoring techniques could be employed. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) would allow for real-time tracking of reactant consumption and product formation. This data is invaluable for kinetic analysis and identifying transient intermediates.

Complementing these experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), could be used to model reaction pathways, calculate transition state energies, and predict the outcomes of different reaction conditions. researchgate.netnih.gov Such theoretical studies would provide profound insights into the underlying mechanisms and guide the rational design of more efficient synthetic protocols. researchgate.netnih.gov

Design of Novel Catalytic Systems for Selective Transformations of the Compound

The presence of multiple reactive sites in this compound presents a challenge and an opportunity for catalysis. Future research could focus on designing novel catalytic systems that can achieve high selectivity for transformations at a specific functional group. For instance, developing a catalyst that selectively facilitates a cross-coupling reaction at the C-Br bond without affecting the aldehyde or cyclopropoxy groups would be a significant advancement. This could involve the use of tailored ligands in transition metal catalysis (e.g., palladium, copper) or the exploration of organocatalysis and photocatalysis to unlock new reactivity patterns. acs.org

Table 2: Potential Catalytic Transformations for Investigation

Transformation Type Target Functional Group Potential Catalyst Class
Suzuki-Miyaura Coupling C-Br bond Palladium-based catalysts with specific phosphine (B1218219) ligands.
Buchwald-Hartwig Amination C-Br bond Palladium or Copper catalysts.
Aldehyde Alkylation/Arylation Aldehyde C=O Organocatalysts or Grignard reagents with catalytic additives.

Investigation into Solid-State Chemistry and Material Science Applications

The solid-state properties of this compound and its derivatives are another fertile ground for future research. This would involve studying its crystalline forms (polymorphism) and the potential for forming co-crystals and supramolecular assemblies through non-covalent interactions like hydrogen bonding and halogen bonding. The interplay of the various functional groups could lead to novel crystal packing arrangements with interesting physical properties. Techniques such as single-crystal X-ray diffraction and solid-state NMR would be crucial for characterizing these structures. osti.gov Such studies are fundamental for understanding the material properties and could pave the way for applications in materials science, for example, in the design of functional organic materials.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-3-cyclopropoxypicolinaldehyde?

Methodological Answer: Synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:

  • Step 1: Bromination of 3-hydroxypicolinaldehyde at the 5-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
  • Step 2: Cyclopropoxy introduction via nucleophilic substitution (SN2) with cyclopropanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Note: Analogous methods for 5-Bromo-3-methoxypicolinaldehyde (mp 162–166°C) suggest similar reactivity patterns .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: Key signals include the aldehyde proton (δ 9.8–10.2 ppm, singlet), cyclopropane protons (δ 0.6–1.2 ppm, multiplet), and pyridine ring protons (δ 7.5–8.5 ppm). Compare with 6-Bromo-5-fluoronicotinaldehyde (InChI: [provided in ]) for analogous splitting patterns .
  • ¹³C NMR: Expect signals for the aldehyde carbon (δ ~190 ppm), brominated pyridine carbons (δ 120–140 ppm), and cyclopropane carbons (δ 6–12 ppm).
  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of cyclopropoxy group).

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent aldehyde oxidation and cyclopropane ring strain degradation .
  • Use amber vials to avoid photodegradation, as brominated pyridines are light-sensitive .
  • Monitor purity via HPLC (>98% recommended; methods in ) before long-term storage .

Q. How to assess purity using chromatographic techniques?

Methodological Answer:

  • HPLC: Use a C18 column with mobile phase (acetonitrile/water + 0.1% TFA). Retention time and peak symmetry should match standards. Adjust pH to 4–5 for optimal resolution (see Spectroquant® methods in ) .
  • TLC: Hexane/ethyl acetate (7:3) on silica gel; visualize with UV (254 nm) or KMnO₄ staining for aldehyde detection.

Q. What intermediates are critical in synthesizing this compound?

Methodological Answer: Key intermediates include:

  • 3-Hydroxypicolinaldehyde: Provides the aldehyde and hydroxyl groups for subsequent bromination and substitution.
  • 5-Bromo-3-hydroxypicolinaldehyde: Validated via LC-MS (m/z ~215 [M+H]⁺) before cyclopropoxy functionalization. Reference: Analogous brominated pyridine intermediates (e.g., 5-Bromo-2-fluoropyridine, CAS 766-11-0) highlight the importance of regioselective bromination .

Advanced Research Questions

Q. How to optimize reaction conditions for cyclopropoxy group introduction while minimizing side reactions?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and stability. DMF often enhances SN2 efficiency .
  • Base Selection: Compare NaH (strong, anhydrous) with K₂CO₃ (milder, moisture-tolerant). Monitor reaction progress via in-situ IR for aldehyde stability.
  • Temperature Control: Maintain 0–25°C to prevent cyclopropane ring opening.

Q. How to resolve contradictions in NMR data during structural confirmation?

Methodological Answer:

  • Case Study: If cyclopropoxy protons show unexpected splitting, perform 2D NMR (COSY, HSQC) to assign coupling constants. Compare with computational predictions (DFT calculations for ¹H/¹³C shifts) .
  • Contradiction Example: Discrepancies in aromatic proton shifts may arise from solvent effects (CDCl₃ vs. DMSO-d6). Standardize solvent choice across experiments.

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model Suzuki-Miyaura coupling sites. The bromine atom at C5 is likely more reactive than the cyclopropoxy group due to lower steric hindrance .
  • MEP Analysis: Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

Q. How to design catalytic systems leveraging the aldehyde moiety for asymmetric synthesis?

Methodological Answer:

  • Chiral Ligand Screening: Test BINOL-derived phosphines or proline-based organocatalysts for aldol or Henry reactions.
  • Substrate Scope: Evaluate electron-withdrawing effects of bromine and cyclopropoxy groups on reaction rates (kinetic studies via UV-Vis) .

Q. What strategies evaluate the compound’s photophysical properties for material science applications?

Methodological Answer:

  • UV-Vis Spectroscopy: Measure λmax in DCM or THF; bromine and cyclopropoxy groups may induce bathochromic shifts.
  • Fluorescence Quenching: Titrate with electron-deficient alkenes to assess π-π stacking interactions.
    Reference: Analogous fluorinated pyridines (e.g., 5-Bromo-2-fluoropyridine) show tunable emission profiles .

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